molecular formula C26H29FN6O3 B2687628 3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide CAS No. 951594-23-3

3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide

Cat. No.: B2687628
CAS No.: 951594-23-3
M. Wt: 492.555
InChI Key: MFZVQJWTROTXIS-UHFFFAOYSA-N
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Description

3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . The specific reaction conditions often involve the use of acetic acid (HOAc) and hydrochloric acid (HCl) under reflux .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. For instance, pyrazole derivatives are known to inhibit enzymes like cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51), which is crucial for their antifungal activity . The compound may also interact with other enzymes and receptors, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide is unique due to its specific structural features, which combine the properties of both indole and pyrazole derivatives. This combination enhances its potential biological activities and makes it a valuable compound for further research and development.

Properties

CAS No.

951594-23-3

Molecular Formula

C26H29FN6O3

Molecular Weight

492.555

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide

InChI

InChI=1S/C26H29FN6O3/c1-5-31(6-2)20-11-12-21(17(3)13-20)28-23(34)16-32-22-15-30(4)29-24(22)25(35)33(26(32)36)14-18-7-9-19(27)10-8-18/h7-13,15H,5-6,14,16H2,1-4H3,(H,28,34)

InChI Key

MFZVQJWTROTXIS-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)C)C

solubility

not available

Origin of Product

United States

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